B1580269 L-ASPARTIC ACID (2,3,3-D3; 15N)

L-ASPARTIC ACID (2,3,3-D3; 15N)

Cat. No.: B1580269
M. Wt: 137.12
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Elucidating Dynamic Biological Processes

Stable isotopes are non-radioactive atoms that contain an extra neutron or neutrons. Their increased mass allows them to be distinguished from their more common, lighter counterparts by mass spectrometry. By introducing molecules labeled with stable isotopes into cells, tissues, or whole organisms, scientists can follow the labeled molecules as they are metabolized and incorporated into other compounds. This provides invaluable insights into the intricate network of biochemical reactions that sustain life.

Rationale for Deuterium (B1214612) and Nitrogen-15 (B135050) Labeling in Amino Acid Tracer Design

Deuterium (²H or D), a stable isotope of hydrogen, and nitrogen-15 (¹⁵N), a stable isotope of nitrogen, are frequently used to label amino acids for tracer studies. Deuterium is a useful label because it is not naturally abundant, making the labeled molecules easy to detect. Nitrogen-15 is particularly useful for studying amino acid metabolism, as nitrogen is a key component of all amino acids. The dual labeling of an amino acid with both deuterium and nitrogen-15 provides a more robust and specific tracer.

Evolution of Isotopic Tracing Methodologies for Complex Biochemical Systems

Isotopic tracing is not a new concept, but the technologies used to detect and analyze labeled molecules have evolved significantly. Early studies relied on radioactive isotopes, which posed safety concerns. The advent of high-resolution mass spectrometry has made it possible to use stable isotopes, which are much safer and allow for more complex experimental designs. rsc.org Today, sophisticated techniques like metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM) allow for the precise quantification of metabolic rates and the identification of novel metabolic pathways. medchemexpress.com

Overview of L-ASPARTIC ACID (2,3,3-D3; 15N) as a Probing Tool in Contemporary Research

L-ASPARTIC ACID (2,3,3-D3; 15N) is a specifically designed stable isotope-labeled amino acid that has become an important tool in modern biochemical research. medchemexpress.com The deuterium atoms at the 2, 3, and 3 positions, along with the nitrogen-15 atom, provide a unique mass signature that allows researchers to track the aspartic acid molecule and its metabolic products with high precision. sigmaaldrich.comisotope.com This has made it particularly valuable for studying a wide range of biological processes, from fundamental amino acid metabolism to complex neurological functions.

Properties

Molecular Weight

137.12

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Aspartic Acid 2,3,3 D3; 15n in Research Design

Strategies for in vitro and ex vivo Stable Isotope Labeling with L-ASPARTIC ACID (2,3,3-D3; 15N)

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. L-ASPARTIC ACID (2,3,3-D3; 15N), a heavy-labeled version of the amino acid L-aspartic acid, serves as a valuable tracer in various research applications, from cell cultures to tissue models.

Application in Cultured Cell Systems (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC))

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based quantitative proteomics technique. In SILAC, two populations of cells are grown in culture media that are identical except for one or more amino acids. One medium contains the "light" natural amino acid, while the other contains a "heavy" stable isotope-labeled counterpart.

L-ASPARTIC ACID (2,3,3-D3; 15N) can be utilized as the heavy amino acid in SILAC experiments. medchemexpress.commedchemexpress.com Cells grown in the presence of this labeled aspartic acid will incorporate it into their newly synthesized proteins. After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted and digested. The resulting peptide mixtures are then analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the accurate quantification of protein abundance changes between the two conditions. This method is instrumental in metabolic flux analysis and understanding cellular responses to various stimuli. medchemexpress.commedchemexpress.com

Utilization in Tissue Slice Models for Investigating Localized Metabolic Activity

Tissue slice models provide a valuable ex vivo system to study the metabolism of an organ or a specific tissue region while preserving its architecture. These models bridge the gap between in vitro cell culture and in vivo animal studies.

By incubating fresh tissue slices with a medium containing L-ASPARTIC ACID (2,3,3-D3; 15N), researchers can trace its uptake and conversion into other metabolites within the tissue. This approach allows for the investigation of localized metabolic pathways and their alterations in disease states. For example, it can be used to study amino acid metabolism in different regions of the brain or to assess the metabolic activity of tumors. The labeled metabolites can be identified and quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comisotope.com

Approaches for in vivo Stable Isotope Labeling with L-ASPARTIC ACID (2,3,3-D3; 15N) in Model Organisms

In vivo stable isotope labeling studies in model organisms provide a holistic view of metabolism at the whole-body level.

Stable Isotope Labeling in Mammals (SILAM) for Whole Proteome Analysis

Stable Isotope Labeling in Mammals (SILAM) is an extension of the SILAC principle to whole organisms. In SILAM, an entire animal is labeled with a stable isotope-labeled diet. This results in the incorporation of the heavy amino acids into all proteins throughout the body.

L-ASPARTIC ACID (2,3,3-D3; 15N) can be incorporated into the diet of model organisms, such as mice or rats, for SILAM studies. cortecnet.com Once the animal's proteome is fully labeled, it can be used as an internal standard for quantitative proteomic analysis of tissues from unlabeled animals subjected to different experimental conditions. This powerful technique enables the accurate quantification of protein expression changes across the entire proteome of a complex organism.

Considerations for Tracer Delivery and Distribution in Animal Models

When using L-ASPARTIC ACID (2,3,3-D3; 15N) as a tracer in animal models, several factors related to its delivery and distribution must be considered to ensure accurate and meaningful results. The route of administration, whether oral, intravenous, or intraperitoneal, will influence the tracer's absorption and bioavailability.

The distribution of the tracer to different tissues and organs will depend on various physiological factors, including blood flow, transporter expression, and metabolic activity of the respective tissues. isotope.com It is crucial to monitor the enrichment of the tracer in the plasma and target tissues over time to understand its pharmacokinetics and to ensure that it reaches the desired site of action. These considerations are essential for designing robust in vivo labeling experiments and for the correct interpretation of the resulting data.

Validation of Isotopic Purity and Enrichment of L-ASPARTIC ACID (2,3,3-D3; 15N) for Research Applications

The accuracy and reliability of stable isotope labeling studies heavily depend on the quality of the labeled compound. Therefore, it is essential to validate the isotopic purity and enrichment of L-ASPARTIC ACID (2,3,3-D3; 15N) before its use in research.

Isotopic Purity refers to the percentage of the compound that is labeled with the desired isotopes. For L-ASPARTIC ACID (2,3,3-D3; 15N), this means verifying the high abundance of deuterium (B1214612) at the 2,3,3 positions and ¹⁵N at the nitrogen atom. sigmaaldrich.comisotope.comeurisotop.comfishersci.com

Isotopic Enrichment is the percentage of a specific atom in the molecule that is the desired isotope. High isotopic enrichment is crucial to obtain a clear signal in mass spectrometry or NMR analysis.

Several analytical techniques are employed to validate the isotopic purity and enrichment of labeled compounds. Mass spectrometry is used to determine the mass shift and confirm the incorporation of the heavy isotopes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the position and extent of isotopic labeling within the molecule. sigmaaldrich.comcortecnet.comsigmaaldrich.com

Vendors of L-ASPARTIC ACID (2,3,3-D3; 15N) typically provide a Certificate of Analysis (CoA) that specifies the isotopic purity and enrichment of the product. isotope.comchemie-brunschwig.ch Researchers should carefully review this information and may perform their own validation to ensure the quality of the tracer for their specific application. sigmaaldrich.comchemie-brunschwig.ch

Table 1: Properties of L-ASPARTIC ACID (2,3,3-D3; 15N)

Property Value Source
Chemical Formula HO₂CCD₂CD(¹⁵NH₂)CO₂H sigmaaldrich.com
CAS Number 1308264-52-9 sigmaaldrich.comisotope.com
Molecular Weight 137.11 g/mol sigmaaldrich.com
Isotopic Purity (¹⁵N) ≥98 atom % sigmaaldrich.comsigmaaldrich.com
Isotopic Purity (D) ≥98 atom % sigmaaldrich.comsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point >300 °C (decomposes) sigmaaldrich.comsigmaaldrich.com

Table 2: Applications of L-ASPARTIC ACID (2,3,3-D3; 15N) in Research

Research Area Application Key Techniques Source
Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Mass Spectrometry medchemexpress.commedchemexpress.com
Metabolomics Metabolic Flux Analysis Mass Spectrometry, NMR medchemexpress.comisotope.com
Physiology Investigation of localized metabolic activity in tissue slices Mass Spectrometry, NMR isotope.comnih.gov
Whole-body proteomics Stable Isotope Labeling in Mammals (SILAM) Mass Spectrometry cortecnet.com
Pharmacokinetics Tracer for drug development and metabolic profiling Mass Spectrometry medchemexpress.com

Analytical Verification of Deuterium and Nitrogen-15 (B135050) Labeling Patterns

The utility of L-ASPARTIC ACID (2,3,3-D3; 15N) as a tracer is fundamentally dependent on the precise and stable placement of its isotopic labels. Verifying the exact location and abundance of the deuterium (D or ²H) and nitrogen-15 (¹⁵N) isotopes is a critical first step. The primary analytical techniques for this verification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the specific atomic positions of the isotopes. neb.com

¹⁵N NMR: Directly detects the nitrogen-15 nucleus, confirming that the amino group is labeled. neb.com

²H NMR (Deuterium NMR): This technique is specific for deuterium and can verify that the labeling has occurred at the C2 and C3 positions of the aspartic acid backbone. wikipedia.org While it has a similar chemical shift range to proton NMR, its resolution is lower. wikipedia.org

¹³C NMR: While not directly measuring the D or ¹⁵N labels, high-resolution ¹³C NMR can show the effect of the neighboring deuterium atoms on the carbon signals (an isotopic shift), indirectly confirming their location.

These methods are often used in combination to provide a comprehensive picture of the isotopic labeling pattern, ensuring the integrity of the tracer before its use in complex biological experiments.

Analytical TechniqueInformation ProvidedRelevance to L-ASPARTIC ACID (2,3,3-D3; 15N)
Mass Spectrometry (MS)Confirms overall mass increase and isotopic purity. Determines the mass-to-charge ratio of the molecule and its fragments.Verifies the M+4 mass shift. Tandem MS (MS/MS) confirms that the nitrogen atom and specific carbon positions carry the heavy isotopes.
Nitrogen-15 NMR (¹⁵N NMR)Directly detects the ¹⁵N nucleus, confirming its presence and chemical environment.Confirms that the amino group contains the ¹⁵N label. neb.com
Deuterium NMR (²H NMR)Directly detects the ²H (deuterium) nuclei, confirming their presence and positions.Verifies the specific labeling at the C2 and C3 positions. wikipedia.org

Impact of Isotopic Integrity on Quantitative Accuracy in Tracer Studies

The accuracy of quantitative data derived from tracer studies is critically dependent on the isotopic integrity of the labeled compound. Isotopic integrity refers to two key aspects: high isotopic purity (the percentage of molecules that are correctly labeled) and the stability of the labels (resistance to exchange or loss).

A primary concern is isotope scrambling , where the isotopic label moves from its original position to other positions within the molecule or is transferred to other molecules. This can occur during metabolic processes in the biological system being studied. If L-ASPARTIC ACID (2,3,3-D3; 15N) undergoes metabolic transformation, the ¹⁵N atom could potentially be transferred to other amino acids or nitrogenous compounds. This scrambling leads to an overestimation of the synthesis of these other compounds, as the mass spectrometer will detect the ¹⁵N label in molecules that were not the primary focus of the study.

Incomplete labeling or low isotopic purity also compromises quantitative accuracy. If a batch of L-ASPARTIC ACID (2,3,3-D3; 15N) contains a significant fraction of unlabeled (M+0) or partially labeled (M+1, M+2, M+3) molecules, the true enrichment of the tracer in the system will be diluted. This leads to an underestimation of the rates of synthesis or turnover being measured. The use of internal standards with high, known isotopic purity is essential to correct for ion suppression and matrix effects in mass spectrometry, ensuring that the quantification of the endogenous analyte is accurate. chemie-brunschwig.choup.com The chemical stability of ¹⁵N and ¹³C labels is a significant advantage, as they tend to remain in their synthesized positions throughout analytical workflows. chemie-brunschwig.ch Conversely, deuterium labels can sometimes be lost through exchange with protons, which would compromise the accuracy of the results. sigmaaldrich.com

Therefore, rigorous analytical verification of the tracer's isotopic integrity before the experiment is paramount for obtaining reliable and accurate quantitative data on metabolic fluxes and pathway dynamics.

Experimental Design Principles for L-ASPARTIC ACID (2,3,3-D3; 15N) Tracer Studies

Pulse-Chase Labeling Methodologies

Pulse-chase analysis is a powerful technique used to examine the fate of a molecule over time, making it ideal for studying the synthesis, degradation, and transport of proteins and other metabolites. wikipedia.orgconductscience.comnih.gov The methodology involves two distinct phases:

The "Pulse": The biological system (e.g., cells in culture, or a whole organism) is exposed to a medium containing the isotopically labeled compound, in this case, L-ASPARTIC ACID (2,3,3-D3; 15N), for a short period. conductscience.comnih.gov During this pulse phase, the labeled aspartic acid is taken up by cells and incorporated into newly synthesized proteins. This effectively "tags" a cohort of proteins synthesized during that specific time window.

The "Chase": After the pulse, the labeling medium is removed and replaced with a medium containing an excess of the unlabeled form of the compound (i.e., natural L-aspartic acid). neb.comconductscience.com This large pool of unlabeled aspartic acid prevents any further significant incorporation of the labeled tracer into new proteins. The "chase" period can last for various lengths of time (from minutes to days), during which samples are collected at different time points. researchgate.netnih.gov

By analyzing the amount of the ¹⁵N label remaining in a specific protein or the total proteome at each time point (typically using mass spectrometry), researchers can determine the protein's degradation rate or half-life. nih.govnih.gov The decline in the isotopic signal over the chase period reflects the rate at which the "pulsed" cohort of proteins is being broken down.

Time Point (Hours after Chase)Hypothetical ¹⁵N Enrichment in Protein X (%)Interpretation
050.0Maximum incorporation of the label at the end of the "pulse".
442.5Protein X is beginning to be degraded and replaced with unlabeled protein.
835.0Continued degradation of the labeled Protein X cohort.
1225.0Half of the initially labeled Protein X has been degraded (Half-life = 12 hours).
2412.5Further decline in the labeled protein population.

Steady-State Infusion and Isotopic Dilution Techniques

Steady-state infusion is a technique used to measure the rate of appearance (Ra) or turnover of a metabolite in a biological system. This method is particularly valuable for in vivo human metabolic research. maastrichtuniversity.nl The core principle is to infuse the stable isotope tracer, such as L-ASPARTIC ACID (2,3,3-D3; 15N), at a constant rate until the concentration of the isotope in the sampling pool (e.g., blood plasma) reaches a plateau, known as an isotopic steady state. nih.govnih.gov

Achieving a steady state means that the rate at which the labeled tracer is entering the metabolic pool is equal to the rate at which it is leaving (through incorporation into proteins or other metabolic fates). nih.gov To reach this equilibrium faster, a larger initial dose of the tracer, known as a "priming" or "bolus" dose, is often administered at the beginning of the constant infusion. nih.gov

Once isotopic steady state is achieved, the rate of appearance of the endogenous (unlabeled) metabolite can be calculated using the principle of isotope dilution . The infused tracer is diluted by the endogenous production of the same molecule. By measuring the isotopic enrichment (the ratio of the labeled tracer to the unlabeled tracee) in the plasma at steady state, and knowing the infusion rate of the tracer, one can calculate the rate at which the body is producing the metabolite. usgs.govepa.gov

For example, a lower isotopic enrichment in the plasma at steady state indicates a higher endogenous production rate of aspartic acid, as the infused tracer is being diluted more extensively. This method provides a snapshot of metabolic flux under specific physiological or pathological conditions. maastrichtuniversity.nl

Metabolic Flux Analysis and Pathway Elucidation Using L Aspartic Acid 2,3,3 D3; 15n

Carbon Flux Analysis through Aspartate-Related Metabolic Pathways

Metabolic flux analysis (MFA) is a key technique used to measure the rates of reactions in a metabolic network. The use of stable isotopes like those in L-ASPARTIC ACID (2,3,3-D3; 15N) is central to these studies.

Tracing Aspartate-Derived Carbon into Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle Intermediates)

The Tricarboxylic Acid (TCA) cycle is a fundamental metabolic pathway for energy production in aerobic organisms. creative-proteomics.com Aspartate can enter the TCA cycle after being converted to oxaloacetate. By using L-ASPARTIC ACID labeled with deuterium (B1214612) (D) and nitrogen-15 (B135050) (15N), researchers can track the carbon atoms from aspartate as they move through the various intermediates of the TCA cycle. nih.gov This allows for the quantification of how much of the carbon in molecules like citrate (B86180), α-ketoglutarate, succinate, fumarate (B1241708), and malate (B86768) originates from aspartate. d-nb.info

This type of analysis provides valuable insights into the metabolic flexibility of cells and how they adapt to different nutrient conditions. For example, in certain cancer cells, the reliance on aspartate as a carbon source for the TCA cycle is significantly altered. d-nb.info

Investigation of Anaplerotic and Cataplerotic Reactions Initiated by Aspartate

Anaplerosis refers to the replenishment of intermediates in the TCA cycle that have been used for biosynthesis, while cataplerosis is the removal of these intermediates. wikipedia.org Aspartate plays a crucial role in these processes. The conversion of aspartate to oxaloacetate is a key anaplerotic reaction. wikipedia.org

By tracing the labeled atoms from L-ASPARTIC ACID (2,3,3-D3; 15N), scientists can measure the rate of this conversion and determine the contribution of aspartate to maintaining the pool of TCA cycle intermediates. This is particularly important in tissues with high metabolic activity, such as the heart and brain. nih.govhmdb.ca

Table 1: Anaplerotic Reactions Involving Aspartate

Reaction Enzyme Description

Nitrogen Metabolism and Fate of L-ASPARTIC ACID (2,3,3-D3; 15N) Nitrogen

The 15N label on L-ASPARTIC ACID (2,3,3-D3; 15N) allows for the detailed study of nitrogen metabolism. nih.gov

Transamination Reactions Involving L-ASPARTIC ACID (2,3,3-D3; 15N)

Transamination is a key process for the synthesis and degradation of amino acids. Aspartate aminotransferase catalyzes the transfer of the amino group from aspartate to α-ketoglutarate, forming glutamate (B1630785) and oxaloacetate. wikipedia.org By monitoring the transfer of the 15N label, researchers can quantify the flux through this and other transamination reactions.

Nitrogen Transfer Pathways to Other Amino Acids (e.g., L-Glutamate, L-Alanine, L-Glutamine, L-Serine)

The 15N from L-ASPARTIC ACID can be traced into a variety of other amino acids, revealing the intricate network of nitrogen transfer within the cell. For example, the 15N can appear in L-glutamate through the action of aspartate aminotransferase, and subsequently in other amino acids like L-glutamine and L-alanine through further transamination reactions. nih.govnih.gov

Table 2: Nitrogen Transfer from Aspartate

Recipient Amino Acid Key Enzyme(s)
L-Glutamate Aspartate Aminotransferase
L-Alanine Alanine Aminotransferase
L-Glutamine Glutamine Synthetase

Role in Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis

Aspartate is a direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. The entire aspartate molecule is incorporated into the purine ring, while it contributes nitrogen and carbon atoms to the pyrimidine ring. nih.govnih.gov

By using L-ASPARTIC ACID (2,3,3-D3; 15N), researchers can follow the labeled nitrogen atom into the nucleotide structures, providing a quantitative measure of the rate of de novo nucleotide biosynthesis. This is a critical process in proliferating cells, including cancer cells. nih.gov

Intermediary Metabolism in the Urea (B33335) Cycle and L-Arginine Synthesis

L-Aspartate is a critical substrate for the urea cycle, providing one of the two nitrogen atoms destined for excretion as urea. The use of ¹⁵N-labeled aspartate has been instrumental in dissecting the flux through this pathway. In studies using perfused rat liver, the introduction of [¹⁵N]aspartate leads to its rapid incorporation into argininosuccinate (B1211890), a key intermediate of the urea cycle. nih.gov This demonstrates the direct entry of aspartate's nitrogen into the cycle.

The subsequent cleavage of [¹⁵N]argininosuccinate by argininosuccinate lyase yields fumarate and [¹⁵N]arginine. The labeled nitrogen is then incorporated into urea upon the hydrolysis of arginine by arginase. By monitoring the appearance of ¹⁵N in these intermediates and the final product, urea, researchers can quantify the rate of nitrogen flow from aspartate into the urea cycle.

Furthermore, in certain metabolic disorders such as fumarate hydratase (FH) deficiency, there is an accumulation of urea cycle intermediates. Studies have shown that in FH-deficient cells, argininosuccinate can be synthesized directly from fumarate and arginine in a reversal of the typical reaction. The use of arginine labeled with both ¹³C and ¹⁵N has been pivotal in demonstrating this reverse flux, highlighting the intricate connections between the urea cycle and the tricarboxylic acid (TCA) cycle. nih.gov The application of L-ASPARTIC ACID (2,3,3-D3; ¹⁵N) would further enhance such studies by simultaneously tracing the fate of aspartate's carbon skeleton, which enters the TCA cycle as fumarate, and its nitrogen, which proceeds through the urea cycle.

Table 1: Tracing ¹⁵N from L-Aspartate through the Urea Cycle

MetaboliteLabeling StatusSignificance
L-Aspartate[¹⁵N]Initial labeled substrate
Argininosuccinate[¹⁵N]Indicates entry into the urea cycle
L-Arginine[¹⁵N]Precursor to urea
Urea[¹⁵N]Final product of nitrogen disposal
FumarateUnlabeled from ¹⁵N-AspartateCarbon skeleton enters the TCA cycle

This table illustrates the expected labeling pattern when tracing ¹⁵N from L-aspartate through the urea cycle based on established pathways.

Exploration of Uncharacterized Nitrogen Assimilation and Degradation Routes

The use of stable isotope-labeled aspartate has been crucial in uncovering novel pathways of nitrogen metabolism. In organisms like the pea aphid, which relies on symbiotic bacteria for nutrient synthesis, tracing studies with [U-¹³C, U-¹⁵N]aspartic acid have revealed how dietary non-essential amino acids are metabolized and incorporated into essential amino acids. biologists.com These studies demonstrate the complex interplay of nitrogen and carbon metabolism between the host and its symbionts.

The dual-labeled L-ASPARTIC ACID (2,3,3-D3; ¹⁵N) is particularly well-suited for such investigations. The ¹⁵N label allows for the tracking of the amino group as it is transferred to other molecules, potentially revealing new transamination reactions or nitrogen storage and transport mechanisms. Simultaneously, the deuterium labels on the carbon backbone can indicate whether the carbon skeleton of aspartate is utilized for the synthesis of other amino acids or is channeled into other metabolic pathways. This can help in identifying previously uncharacterized enzymatic activities or metabolic shunts. For example, the appearance of deuterium in other amino acids would provide strong evidence for their synthesis from the carbon framework of aspartate.

Intercompartmental and Inter-Organ Metabolic Dynamics Studies

Malate-Aspartate Shuttle Activity Assessment with L-ASPARTIC ACID (2,3,3-D3; ¹⁵N)

The malate-aspartate shuttle is a key mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for cellular respiration in many tissues. wikipedia.orgnih.govtaylorandfrancis.comaklectures.com The shuttle involves the interconversion of malate, oxaloacetate, aspartate, and α-ketoglutarate across the inner mitochondrial membrane.

L-ASPARTIC ACID (2,3,3-D3; ¹⁵N) is an ideal tracer for assessing the flux through this shuttle. The deuterium atoms on the C2 and C3 positions of aspartate are retained when it is converted to oxaloacetate and subsequently to malate in the cytosol. The entry of this deuterated malate into the mitochondria and its subsequent re-oxidation to oxaloacetate can be monitored. The rate of appearance of deuterated metabolites of the TCA cycle, which is located in the mitochondria, would provide a direct measure of the shuttle's activity. While studies have utilized deuterium-labeled glucose to trace the shuttle's activity, the direct use of deuterated aspartate would offer a more focused and quantitative assessment. nih.gov The ¹⁵N label would simultaneously allow for the tracking of the associated nitrogen flow via the glutamate-aspartate antiporter, a key component of the shuttle.

Aspartate Transport Mechanisms in Cellular and Subcellular Compartments

The movement of aspartate across cellular and subcellular membranes is mediated by specific transport proteins. Understanding the kinetics and regulation of these transporters is crucial for comprehending metabolic compartmentalization. The use of labeled aspartate allows for the direct measurement of its transport rates.

By introducing L-ASPARTIC ACID (2,3,3-D3; ¹⁵N) into the extracellular medium or a specific cellular compartment, its appearance in other compartments can be quantified over time using mass spectrometry. The dual-labeling provides a robust signal for detection and allows for the differentiation of the tracer from endogenous, unlabeled aspartate. This approach can be used to determine key kinetic parameters of aspartate transporters, such as the Michaelis constant (Km) and the maximum transport velocity (Vmax). Furthermore, it can be employed to study the competition between different substrates for the same transporter and the effects of inhibitors on transport activity.

Investigation of Specific Metabolic Pathways and Regulatory Networks

Aspartate Biosynthesis in Microbial and Plant Systems

In many microorganisms and plants, aspartate is a precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine. pnas.org The pathway for aspartate biosynthesis itself is a critical metabolic hub. In many organisms, aspartate is synthesized from oxaloacetate, an intermediate of the TCA cycle, via a transamination reaction.

Stable isotope labeling is a powerful technique to investigate the dynamics of this pathway. By providing a labeled precursor, such as ¹³C-glucose, the incorporation of the label into aspartate and its downstream products can be traced. acs.org Conversely, providing labeled aspartate can elucidate the flux from aspartate to other essential amino acids.

The use of L-ASPARTIC ACID (2,3,3-D3; ¹⁵N) in microbial or plant systems would allow for a detailed analysis of both the carbon and nitrogen flow from aspartate. For instance, in a microbial culture, the rate of depletion of the labeled aspartate from the medium and the appearance of the deuterium and ¹⁵N labels in other amino acids would provide quantitative data on the rates of synthesis of these essential amino acids from aspartate. This information is invaluable for metabolic engineering efforts aimed at overproducing specific amino acids.

Table 2: Investigating Aspartate-Derived Amino Acid Synthesis with L-ASPARTIC ACID (2,3,3-D3; ¹⁵N)

Downstream Amino AcidExpected Labeling PatternMetabolic Insight
LysineDeuterium and/or ¹⁵NQuantifies the flux from aspartate to lysine.
ThreonineDeuterium and/or ¹⁵NMeasures the rate of threonine synthesis from aspartate.
MethionineDeuterium and/or ¹⁵NElucidates the contribution of aspartate to methionine biosynthesis.
IsoleucineDeuterium and/or ¹⁵NTraces the pathway from aspartate to isoleucine.

This table outlines the potential application of L-ASPARTIC ACID (2,3,3-D3; ¹⁵N) in tracing the biosynthesis of essential amino acids in organisms where this pathway is active.

Linkages between Aspartate Metabolism, Gluconeogenesis, and other Macronutrient Metabolism

L-aspartate sits (B43327) at a critical crossroads of metabolism, directly linking amino acid metabolism with the tricarboxylic acid (TCA) cycle and, consequently, with gluconeogenesis and the metabolism of other macronutrients like lipids and other amino acids. The use of L-ASPARTIC ACID (2,3,3-D3; 15N) allows researchers to quantitatively trace the fate of both the carbon backbone and the nitrogen group of aspartate, providing a detailed picture of these metabolic interconnections.

Aspartate is synthesized from the TCA cycle intermediate oxaloacetate via transamination, a reaction catalyzed by aspartate aminotransferase (AST). nih.gov This reaction is reversible, allowing aspartate to serve as a direct precursor for oxaloacetate. In gluconeogenic tissues like the liver, oxaloacetate is a key substrate for phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the synthesis of glucose from non-carbohydrate precursors. nih.gov By introducing L-ASPARTIC ACID (2,3,3-D3; 15N), researchers can track the appearance of the deuterium-labeled carbon skeleton in gluconeogenic intermediates and ultimately in glucose, thereby quantifying the contribution of aspartate to hepatic glucose production.

The nitrogen atom, labeled with ¹⁵N, can be traced to various other metabolic pathways. A primary fate of the amino group from aspartate is its incorporation into the urea cycle, which is essential for the disposal of excess nitrogen. nih.gov The ¹⁵N label can be tracked through urea cycle intermediates such as argininosuccinate and ultimately into urea. Furthermore, the transamination reactions that interconvert aspartate and oxaloacetate also involve other amino acids, most notably glutamate and alanine. The ¹⁵N label from aspartate can be transferred to these amino acids, allowing for the quantification of the flux through these transaminase reactions.

The metabolism of aspartate is also intricately linked to lipid metabolism. The catabolism of certain amino acids and the oxidation of fatty acids generate acetyl-CoA, which enters the TCA cycle. The anaplerotic input of aspartate-derived oxaloacetate is crucial for maintaining the pool of TCA cycle intermediates, allowing the cycle to continue functioning and support processes like fatty acid synthesis, which utilizes citrate exported from the mitochondria.

The following interactive table illustrates the typical distribution of labeled atoms from L-ASPARTIC ACID (2,3,3-D3; 15N) into key metabolic pathways in a model liver cell study.

Metabolic Fate of L-ASPARTIC ACID (2,3,3-D3; 15N) in Hepatic Cells

Metabolic PathwayKey Metabolite(s)Isotopic Label DetectedTypical Fractional Enrichment (%)Metabolic Significance
GluconeogenesisGlucoseD35-15Contribution of aspartate carbon to glucose synthesis.
TCA CycleMalate, FumarateD320-40Direct conversion of aspartate to TCA cycle intermediates.
Urea CycleUrea15N30-50Role of aspartate as a nitrogen donor for urea synthesis.
Amino Acid MetabolismAlanine, Glutamate15N10-25Inter-conversion of amino acids via transamination.

Assessment of Metabolic Pathway Perturbations in Disease Models (excluding human clinical trials)

The central role of aspartate in metabolism makes it a key player in the metabolic reprogramming that characterizes various diseases, including cancer and metabolic disorders. The use of L-ASPARTIC ACID (2,3,3-D3; 15N) in animal and cell culture models of disease allows for a detailed assessment of these metabolic perturbations.

In many cancer cells, there is an increased demand for aspartate to support rapid proliferation, as it is a precursor for nucleotide and protein synthesis. nih.gov Stable isotope tracing with labeled aspartate can reveal how cancer cells rewire their metabolism to meet this demand. For instance, studies in cancer cell lines have shown an increased flux of glutamine-derived carbon and nitrogen into aspartate biosynthesis. By using L-ASPARTIC ACID (2,3,3-D3; 15N) as a tracer, researchers can precisely quantify the contribution of exogenous aspartate to these biosynthetic pathways and how this is altered in cancer cells compared to their normal counterparts.

In models of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), the interplay between aspartate metabolism and gluconeogenesis is of significant interest. In NAFLD, there is often an increase in hepatic glucose production. Tracing studies with L-ASPARTIC ACID (2,3,3-D3; 15N) in animal models of NAFLD can help to dissect the relative contributions of different substrates, including aspartate, to this enhanced gluconeogenesis.

The table below presents hypothetical but representative data from a study comparing the metabolic flux of L-ASPARTIC ACID (2,3,3-D3; 15N) in a cancer cell line versus a non-cancerous control cell line.

Comparative Metabolic Flux of L-ASPARTIC ACID (2,3,3-D3; 15N) in a Cancer vs. Control Cell Line Model

Metabolic PathwayParameter MeasuredControl Cell Line (Relative Flux)Cancer Cell Line (Relative Flux)Interpretation
Nucleotide SynthesisIncorporation of D3 into Pyrimidines1.03.5Increased utilization of aspartate for de novo nucleotide synthesis to support proliferation.
Protein SynthesisIncorporation of 15N into Protein-bound Aspartate1.02.8Elevated protein synthesis rates in cancer cells.
AnaplerosisFlux from Aspartate to Malate (D3)1.01.8Increased replenishment of the TCA cycle to support biosynthesis.
Nitrogen ShuttlingTransfer of 15N to other Amino Acids1.01.5Enhanced transamination activity to support amino acid homeostasis.

Applications in Quantitative Proteomics and Protein Turnover Studies with L Aspartic Acid 2,3,3 D3; 15n

The use of stable, non-radioactive isotopes to label amino acids has revolutionized the field of quantitative proteomics. chempep.comcore.ac.uk L-ASPARTIC ACID (2,3,3-D3; 15N) is one such labeled amino acid that enables precise and large-scale protein analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-ASPARTIC ACID (2,3,3-D3; 15N)

SILAC is a metabolic labeling technique that involves the in vivo incorporation of isotopically labeled amino acids into proteins. nih.gov This method allows for the direct comparison of protein abundance between different cell populations. chempep.comwikipedia.org

The fundamental principle of SILAC lies in growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. chempep.comwikipedia.org One population is cultured in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the isotopically labeled counterpart, such as L-ASPARTIC ACID (2,3,3-D3; 15N). sigmaaldrich.com

After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid into the proteome, the two cell populations can be combined. nih.gov The proteins are then extracted, digested into peptides, and analyzed by mass spectrometry. chempep.com Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by the mass spectrometer due to their mass difference. sigmaaldrich.com The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two original samples. wikipedia.org

Table 1: Principles of SILAC

PrincipleDescription
Metabolic Labeling Cells incorporate stable isotope-labeled amino acids from the growth medium into their proteins as they are synthesized.
Differential Labeling Two cell populations are grown in media containing either the "light" (natural) or "heavy" (isotope-labeled) form of an amino acid.
Sample Combination The "light" and "heavy" cell populations are mixed at an early stage, minimizing experimental variability.
Mass Spectrometry Analysis The mass difference between the light and heavy peptides allows for their distinct detection and quantification.
Relative Quantification The ratio of the peak intensities of the heavy to light peptides corresponds to the relative abundance of the protein.

While traditional SILAC experiments often involve the comparison of two conditions, advanced strategies have been developed to expand the scope and depth of proteomic analysis. These can include "pulsed" SILAC (pSILAC) to monitor newly synthesized proteins, allowing for the study of protein synthesis rates rather than just steady-state abundance. wikipedia.org Furthermore, SILAC can be combined with other techniques to investigate post-translational modifications, protein-protein interactions, and subcellular localization. wikipedia.orgnih.gov The use of multiply labeled amino acids, such as L-ASPARTIC ACID (2,3,3-D3; 15N), can further enhance the multiplexing capabilities of SILAC experiments.

Stable Isotope Labeling in Mammals (SILAM) for in vivo Proteomics

SILAM extends the principles of metabolic labeling to whole organisms, typically rodents, to study protein dynamics in a physiological context. nih.govisotope.com This in vivo approach provides a more comprehensive understanding of proteome-wide changes in response to various stimuli or in disease models.

Strategies for Whole Proteome Labeling in Experimental Animal Models

In SILAM, experimental animals are fed a diet in which a standard component, such as a specific amino acid or a nitrogen source, is replaced with its heavy isotope-labeled equivalent. isotope.com For instance, a diet containing L-ASPARTIC ACID (2,3,3-D3; 15N) would lead to the incorporation of this labeled amino acid into the entire proteome of the animal over time. nih.gov The labeled animal then serves as an internal standard for quantitative proteomic analysis. isotope.com

Application to Tissue-Specific Protein Dynamics and Turnover

A key advantage of SILAM is the ability to analyze protein turnover in specific tissues. nih.gov By comparing the proteome of a labeled animal with that of an unlabeled control animal, researchers can quantify differences in protein abundance and turnover rates across various organs and tissues. nih.govsilantes.com This has significant implications for understanding tissue-specific responses to drugs, disease progression, and the fundamental processes of tissue maintenance and aging. nih.govnih.gov For example, studies have revealed that liver proteins generally turn over much faster than the same proteins in other tissues like skeletal muscle. nih.gov

Table 2: Research Findings from SILAM Studies

FindingSignificance
Tissue-Specific Turnover Rates Different tissues exhibit distinct protein turnover rates, with the liver showing significantly faster turnover compared to skeletal muscle. nih.gov
Disease Model Analysis SILAM enables the quantitative analysis of proteome changes in animal models of human diseases, aiding in the identification of potential drug targets. nih.gov
Drug Response Pathways The technique has been used to delineate molecular pathways involved in the response to drugs by comparing protein expression in treated and untreated animals. silantes.com

Measurement of Protein Synthesis and Degradation Rates using L-ASPARTIC ACID (2,3,3-D3; 15N)

The dynamic balance between protein synthesis and degradation, known as protein turnover, is fundamental to cellular health. nih.gov Isotope labeling with compounds like L-ASPARTIC ACID (2,3,3-D3; 15N) provides a powerful method to measure these rates.

In a typical experiment to measure protein synthesis, cells or organisms are exposed to a medium or diet containing the labeled amino acid for a defined period (a "pulse"). The rate of incorporation of the labeled amino acid into proteins is then measured over time, providing a direct measure of protein synthesis.

To measure protein degradation, a "chase" experiment is performed. nih.gov Cells or organisms are first labeled with the heavy amino acid until a steady state is reached. They are then transferred to a medium or diet containing only the unlabeled ("light") amino acid. The rate at which the heavy-labeled proteins disappear over time reflects the rate of protein degradation. nih.gov By analyzing the decay curves of individual proteins, researchers can determine their specific degradation rates. nih.govnih.gov

Assessment of Amino Acid Incorporation Rates into Newly Synthesized Proteins

A fundamental application of L-ASPARTIC ACID (2,3,3-D3; 15N) is in the measurement of amino acid incorporation rates, a direct reflection of protein synthesis. In a typical SILAC experiment, one population of cells is cultured in a medium containing the normal "light" L-aspartic acid, while another is cultured in a medium with "heavy" L-ASPARTIC ACID (2,3,3-D3; 15N). creative-peptides.com As new proteins are synthesized, they incorporate the respective labeled or unlabeled aspartic acid. creative-peptides.com

After a specific period, the cell populations are combined, and the proteins are extracted and digested into smaller peptides. These peptides are then analyzed by mass spectrometry. creative-peptides.comnih.gov The mass spectrometer can distinguish between peptides containing the light and heavy isotopes due to their mass difference. creative-peptides.com The ratio of the heavy to light peptide signals provides a precise measure of the rate at which the labeled amino acid has been incorporated into the proteome, thus indicating the rate of new protein synthesis. nih.govnih.gov This method has been successfully used to analyze protein synthesis in various cell lines, including human and mouse cells. nih.gov

Quantification of Fractional Synthesis and Degradation Rates

Beyond simple incorporation rates, L-ASPARTIC ACID (2,3,3-D3; 15N) is instrumental in determining the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of proteins. Protein turnover is a dynamic equilibrium between synthesis and degradation. bham.ac.ukljmu.ac.uk By introducing a pulse of the labeled amino acid and then monitoring its incorporation into specific proteins over time, researchers can calculate the FSR. chempep.com

Parameter Description Experimental Approach
Amino Acid Incorporation Rate The rate at which a labeled amino acid is incorporated into newly synthesized proteins.Cells are cultured with L-ASPARTIC ACID (2,3,3-D3; 15N), and the ratio of heavy to light peptides is measured by mass spectrometry.
Fractional Synthesis Rate (FSR) The percentage of a protein pool that is newly synthesized within a given time.A "pulse" of L-ASPARTIC ACID (2,3,3-D3; 15N) is introduced, and its incorporation into specific proteins is tracked over time.
Fractional Breakdown Rate (FBR) The percentage of a protein pool that is degraded within a given time.Proteins are pre-labeled with L-ASPARTIC ACID (2,3,3-D3; 15N), and the rate of disappearance of the label is monitored after switching to a "light" medium.

Structural and Conformational Studies of Labeled Proteins and Macromolecules

The precise three-dimensional structure of a protein is intrinsically linked to its function. Isotopic labeling with compounds like L-ASPARTIC ACID (2,3,3-D3; 15N) has become a cornerstone of modern structural biology, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgsigmaaldrich.com

Use in Biomolecular Nuclear Magnetic Resonance for Structure and Dynamics

Biomolecular NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution, which often mimics their native environment more closely than a crystal lattice. acs.orgnih.gov However, for larger proteins, NMR spectra can become exceedingly complex and crowded, making interpretation difficult. nih.gov Isotopic labeling with ¹⁵N and other stable isotopes like ¹³C and ²H (deuterium) helps to overcome these limitations. acs.orgsigmaaldrich.com

The incorporation of L-ASPARTIC ACID (2,3,3-D3; 15N) into a protein provides several advantages for NMR analysis:

Spectral Simplification and Resolution: The presence of ¹⁵N allows for the use of multidimensional NMR experiments that spread out the signals, reducing overlap and improving resolution. acs.org The deuterium (B1214612) atoms at the 2,3,3-positions simplify the proton (¹H) NMR spectrum by reducing the number of proton signals and their couplings. nih.gov

Structural Restraints: NMR determines protein structures by measuring distances and angles between specific atoms. The ¹⁵N label is crucial for experiments that measure the distances between protons and nitrogen atoms, providing key structural constraints. nih.gov

Dynamic Insights: NMR is unique in its ability to probe protein dynamics over a wide range of timescales. sigmaaldrich.com Relaxation experiments, which measure how quickly nuclear spins return to equilibrium, are simplified and enhanced by isotopic labeling. sigmaaldrich.com By analyzing the relaxation of the ¹⁵N nucleus in the aspartic acid residues, researchers can gain insights into the flexibility and motion of different parts of the protein backbone and side chains.

The use of specifically labeled amino acids, such as L-ASPARTIC ACID (2,3,3-D3; 15N), in conjunction with advanced NMR techniques, has significantly expanded the range of proteins that can be studied, enabling detailed structural and dynamic characterization of macromolecules that were previously intractable. nih.gov

Isotope Role in NMR Benefit
¹⁵N Enables multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC).Resolves signal overlap, allows for backbone resonance assignment.
²H (Deuterium) Replaces protons at specific positions (C2, C3).Simplifies ¹H spectra, reduces relaxation effects, allowing study of larger proteins.
¹³C Often used in conjunction with ¹⁵N for triple-resonance experiments.Facilitates sequential assignment of backbone and side-chain resonances.

Advanced Analytical Approaches for L Aspartic Acid 2,3,3 D3; 15n and Its Metabolites

Mass Spectrometry-Based Techniques for Metabolomics and Proteomics

Mass spectrometry (MS) is a cornerstone for analyzing L-ASPARTIC ACID (2,3,3-D3; 15N) due to its high sensitivity and specificity. broadinstitute.org These techniques are instrumental in both metabolomics, the study of small molecules, and proteomics, the study of proteins. isotope.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Isotopomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is necessary to increase their volatility for GC analysis. nih.govresearchgate.net This method is well-suited for metabolite profiling, providing comprehensive information about a wide range of small molecules in a biological sample. illinois.edu

In the context of L-ASPARTIC ACID (2,3,3-D3; 15N), GC-MS is particularly valuable for isotopomer analysis. Isotopomers are molecules that have the same number of each isotopic atom, but they differ in their positions. By fragmenting the derivatized L-aspartic acid in the mass spectrometer, researchers can determine the distribution of the deuterium (B1214612) and nitrogen-15 (B135050) labels within the molecule. This provides detailed insights into the metabolic pathways and enzymatic reactions that L-aspartic acid has undergone. For instance, the analysis of different trimethylsilyl (B98337) (TMS) derivatives of aspartic acid by GC-MS allows for the characterization of its metabolic fate. hmdb.campg.denist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Amino Acid and Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying specific molecules in complex mixtures. nist.govresearchgate.net This technique is particularly powerful for targeted amino acid analysis, where it is often coupled with isotope dilution. nist.govresearchgate.netnih.gov In this approach, a known amount of a stable isotope-labeled compound, such as L-ASPARTIC ACID (2,3,3-D3; 15N), is added to a sample as an internal standard. nih.gov Because the internal standard has a different mass from the naturally occurring analyte but behaves identically during sample preparation and analysis, it allows for very accurate and precise quantification. nih.govnih.gov

This method is widely used in clinical research and diagnostics for the accurate measurement of amino acid concentrations in various biological fluids. nist.govnih.gov For example, a UPLC-MS/MS method has been developed for the simultaneous determination of L-aspartic acid and L-asparagine in plasma, using L-aspartic acid-2,3,3-d3 as an internal standard. nih.gov The use of stable isotope-labeled standards helps to correct for matrix effects and variations in instrument response, leading to reliable quantitative data. uab.edu

Different derivatization strategies can be employed to enhance the chromatographic separation and detection of amino acids by LC-MS/MS. mdpi.com The choice of derivatizing agent and chromatographic conditions is crucial for achieving optimal performance. mdpi.com

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a high-throughput technique that allows for the rapid analysis of samples without chromatographic separation. nih.gov In this method, the sample is directly injected into the mass spectrometer. This approach is particularly useful for screening large numbers of samples, such as in newborn screening for metabolic disorders. thermofisher.commdpi.com

FIA-MS/MS is commonly used for the quantification of amino acids and acylcarnitines in dried blood spots. thermofisher.comwaters.comthermofisher.com The method relies on multiple reaction monitoring (MRM) to selectively detect and quantify the target analytes. nih.govwaters.com While it is a rapid screening tool, it may lack the specificity of LC-MS/MS for distinguishing between isomers. nih.gov

Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that uses stable isotope-labeled precursors, such as ¹³C-glucose or, in this context, isotopically labeled L-aspartic acid, to trace metabolic pathways in cells, tissues, or whole organisms. nih.govnih.govresearchgate.net By tracking the incorporation of the stable isotopes into various metabolites, SIRM provides a dynamic view of metabolic fluxes and network activities. nih.govnih.gov

L-ASPARTIC ACID (2,3,3-D3; 15N) serves as an excellent tracer in SIRM studies. The deuterium and nitrogen-15 labels allow researchers to follow the fate of both the carbon skeleton and the amino group of aspartate as it is converted into other molecules. This information is critical for understanding how metabolic pathways are regulated in normal and diseased states, such as cancer. nih.govresearchgate.net The analysis of isotopologue distribution by mass spectrometry or NMR is a key component of SIRM. nih.gov

Quantitative Proteomics via Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)

Selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) are targeted mass spectrometry techniques used for the precise quantification of proteins. nih.govcreative-proteomics.comwashington.edunih.gov Instead of analyzing all peptides in a sample (as in shotgun proteomics), SRM/MRM focuses on a predefined set of peptides that are unique to the proteins of interest. nih.gov

In this method, a specific precursor ion (a peptide) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion is selected in the second mass analyzer. nih.gov This two-stage filtering process results in extremely high sensitivity and selectivity. washington.edu When multiple fragment ions from a single precursor are monitored, the technique is referred to as MRM. washington.edu

While L-ASPARTIC ACID (2,3,3-D3; 15N) is an amino acid and not a peptide, its incorporation into proteins can be quantified using SRM/MRM. By tracking the labeled aspartic acid residues within specific peptides, researchers can measure the rate of protein synthesis and turnover. This approach provides valuable information about protein dynamics in various biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights

Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. nih.gov It is complementary to mass spectrometry and is particularly useful for determining the precise location of isotopic labels within a molecule.

In the context of L-ASPARTIC ACID (2,3,3-D3; 15N), NMR can be used to confirm the positions of the deuterium and nitrogen-15 atoms. ¹H NMR and ¹³C NMR can provide information about the carbon skeleton and the protons attached to it, while ¹⁵N NMR directly probes the nitrogen atom. researchgate.net

NMR is also a valuable tool for metabolic studies. researchgate.net By analyzing the NMR spectra of cell extracts or biofluids after administration of labeled L-aspartic acid, researchers can identify the metabolites that have incorporated the isotopic labels. researchgate.net This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. For instance, ¹⁵N-edited HSQC experiments can be used to monitor the metabolism of ¹⁵N-labeled amino acids in cell culture. researchgate.net

Table 1: Advanced Analytical Techniques for L-ASPARTIC ACID (2,3,3-D3; 15N) Analysis

TechniqueAbbreviationKey Application for L-ASPARTIC ACID (2,3,3-D3; 15N)
Gas Chromatography-Mass SpectrometryGC-MSMetabolite profiling and isotopomer analysis of derivatized L-aspartic acid.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSTargeted quantification of L-aspartic acid and its metabolites using isotope dilution.
Flow Injection Analysis-Tandem Mass SpectrometryFIA-MS/MSHigh-throughput screening of L-aspartic acid levels.
Stable Isotope Resolved MetabolomicsSIRMTracing metabolic pathways and fluxes by monitoring the incorporation of isotopic labels.
Selected Reaction Monitoring / Multiple Reaction MonitoringSRM/MRMQuantitative analysis of proteins containing labeled aspartic acid residues.
Nuclear Magnetic Resonance SpectroscopyNMRStructural confirmation of isotopic labeling and metabolic pathway elucidation.

15N NMR Spectroscopy for Tracking Nitrogen Flow and Exchange

15N Nuclear Magnetic Resonance (NMR) spectroscopy is a important technique for elucidating the fate of nitrogen atoms in metabolic processes. nih.gov The incorporation of the 15N isotope in L-aspartic acid provides a distinct signal that can be monitored to track its conversion into other nitrogen-containing metabolites. nih.gov This method is particularly valuable for studying transamination reactions, where the amino group of aspartate is transferred to other molecules, and for monitoring its role in the urea (B33335) cycle and nucleotide biosynthesis.

The chemical shift of the 15N nucleus is highly sensitive to its local electronic environment, providing valuable information about the chemical state and bonding of the nitrogen atom. researchgate.net By analyzing the 15N NMR spectra of biological samples after the introduction of 15N-labeled aspartic acid, researchers can identify the downstream metabolites that have incorporated the labeled nitrogen. Furthermore, the intensity of the 15N signals can be used to quantify the relative abundance of these metabolites, offering insights into the kinetics and regulation of nitrogen-utilizing pathways. nih.gov

Key applications of 15N NMR in this context include:

Mapping Nitrogen Pathways: Tracing the flow of the 15N label from aspartic acid to other amino acids, purines, pyrimidines, and urea.

Quantifying Flux: Determining the rates of nitrogen exchange and transfer between different metabolic pools.

Investigating Enzyme Mechanisms: Probing the interactions between 15N-labeled substrates and enzymes to understand catalytic mechanisms.

Biomolecular NMR for High-Resolution Structure and Dynamics of Labeled Biomolecules

Biomolecular NMR spectroscopy provides unparalleled insights into the three-dimensional structure and dynamic properties of proteins and other macromolecules at an atomic level. nih.gov When L-Aspartic Acid (2,3,3-D3; 15N) is incorporated into proteins, it serves as a site-specific probe for structural and dynamic studies. The presence of the 15N label is essential for a variety of multidimensional NMR experiments that are used to determine protein structures and analyze their motions over a wide range of timescales.

The deuterium labeling at the C2 and C3 positions of aspartic acid can also be advantageous in certain NMR experiments. Deuterium has a much smaller gyromagnetic ratio than protons, which can lead to simplified spectra and reduced relaxation rates, facilitating the study of larger proteins and protein complexes.

Research findings from biomolecular NMR studies utilizing labeled aspartic acid include:

Protein Structure Determination: The 15N label in aspartic acid residues provides crucial restraints for calculating the three-dimensional structures of proteins.

Analysis of Protein Dynamics: By measuring relaxation parameters of the 15N nucleus, researchers can characterize the flexibility and internal motions of the protein backbone and side chains at aspartic acid positions. nih.gov

Probing Ligand Binding: Changes in the NMR signals of labeled aspartic acid residues upon the binding of small molecules or other proteins can be used to map binding sites and characterize the thermodynamics and kinetics of these interactions.

Table 1: Applications of Labeled Aspartic Acid in Biomolecular NMR

ApplicationIsotope LabelNMR ExperimentInformation Obtained
Protein Structure15NHSQC, HNCO, HN(CA)COBackbone amide assignments and structural restraints
Protein Dynamics15NT1, T2, NOEBackbone and side-chain flexibility, conformational exchange
Ligand Binding15NChemical Shift PerturbationIdentification of binding sites, affinity measurements

Positional Isotopomer Analysis by Multi-Nuclear NMR

The strategic placement of both deuterium and 15N isotopes in L-Aspartic Acid (2,3,3-D3; 15N) allows for sophisticated positional isotopomer analysis using multi-nuclear NMR techniques. nih.gov This approach enables the differentiation of molecules that are identical in chemical formula but differ in the intramolecular position of their isotopes. By simultaneously monitoring the NMR signals of 1H, 2H, 13C, and 15N, researchers can gain a highly detailed picture of metabolic transformations.

For instance, in metabolic pathways where the carbon skeleton of aspartic acid is modified, the deuterium labels at positions 2 and 3 can be tracked alongside the 15N label. This provides a more complete understanding of the reaction mechanisms and the stereochemistry of enzymatic transformations.

Advantages of multi-nuclear NMR for positional isotopomer analysis:

Unambiguous Pathway Elucidation: Distinguishing between alternative metabolic routes by tracking the fate of specific atoms within the molecule.

Stereochemical Analysis: Determining the stereospecificity of enzymatic reactions by monitoring the configuration of the deuterium labels.

Enhanced Resolution: Combining information from multiple nuclei to resolve complex metabolic networks.

Computational and Statistical Methodologies for Isotopic Data Analysis

The large and complex datasets generated from isotopic tracer studies using L-Aspartic Acid (2,3,3-D3; 15N) necessitate the use of advanced computational and statistical tools for their analysis and interpretation. nih.gov These methodologies are crucial for extracting meaningful biological insights from the raw experimental data.

Software and Algorithms for Metabolic Flux Modeling and Parameter Estimation

Metabolic flux analysis (MFA) is a powerful computational framework used to quantify the rates of metabolic reactions within a biological system. nih.gov When combined with isotopic tracer data, MFA can provide a detailed map of cellular metabolism. Several software packages and algorithms have been developed to facilitate the modeling and analysis of isotopic labeling data. nih.govsystems-biology.org

These tools typically involve the following steps:

Model Construction: Defining a stoichiometric model of the metabolic network of interest.

Isotopomer Balancing: Simulating the distribution of isotopic labels throughout the network based on the known metabolic reactions.

Parameter Estimation: Fitting the model to the experimental isotopic data to estimate the metabolic fluxes. researchgate.net

Table 2: Selected Software for Metabolic Flux Analysis

SoftwareKey FeaturesDeveloper/Source
INCA Isotopomer Network Compartmental Analysis; comprehensive tool for MFA and isotopomer modeling.Jamey D. Young, Vanderbilt University
OpenFLUX Open-source software for 13C-based metabolic flux analysis.National University of Singapore
Metran A tool for metabolic network analysis, including flux balance analysis and elementary mode analysis.University of Siegen
COBRA Toolbox A widely used MATLAB toolbox for constraint-based reconstruction and analysis of metabolic networks. nih.govSystems Biology Research Group, UCSD
K-FIT A tool for kinetic model parameter estimation. maranasgroup.comMaranas Research Group, Penn State

Statistical Validation and Interpretation of Quantitative Isotopic Tracer Data

Rigorous statistical analysis is essential to ensure the reliability and significance of the results obtained from isotopic tracer experiments. This includes assessing the goodness-of-fit of the metabolic flux models, determining the confidence intervals of the estimated fluxes, and identifying statistically significant changes in metabolic activity under different conditions.

Statistical methods are also crucial for the interpretation of quantitative isotopic data. For example, statistical tests can be used to compare the labeling patterns of different metabolites and to identify metabolic pathways that are significantly affected by a particular genetic or environmental perturbation. The quantitative analysis of isotope distributions in mass spectrometry data, often analyzed using least-squares Fourier transform convolution, is a key component of this process. nih.gov

Key statistical considerations include:

Error Propagation: Accounting for the experimental errors in the isotopic measurements when estimating metabolic fluxes.

Model Selection: Using statistical criteria to select the most appropriate metabolic model from a set of candidate models.

Hypothesis Testing: Applying statistical tests to assess the significance of the observed metabolic changes.

Emerging Research Avenues and Future Directions for L Aspartic Acid 2,3,3 D3; 15n Applications

Integration with Multi-Omics Datasets for Systems-Level Understanding

The era of systems biology demands a holistic view of cellular processes, moving beyond the study of individual components to understanding the interactions between them. L-ASPARTIC ACID (2,3,3-D3; 15N) is playing a pivotal role in this transition by enabling the integration of metabolomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics. This integrated approach provides a more complete picture of how genetic information is translated into functional metabolic outputs.

By tracing the metabolic fate of L-ASPARTIC ACID (2,3,3-D3; 15N), researchers can map the flow of carbon and nitrogen through various metabolic pathways. nih.gov When this metabolic flux data is combined with information on gene expression (transcriptomics) and protein abundance (proteomics), it becomes possible to identify key regulatory nodes and understand how metabolic networks are rewired in response to different stimuli or in disease states. For instance, observing an increased flux through a particular pathway that correlates with the upregulation of specific enzymes can provide strong evidence for the functional role of those genes. youtube.com

This multi-omics approach is crucial for building comprehensive computational models of cellular metabolism. bioanalysis-zone.com These models, which incorporate data from various 'omics' layers, can simulate the behavior of biological systems and predict how they will respond to genetic or environmental perturbations. The insights gained from such systems-level analyses are invaluable for a wide range of applications, from identifying new drug targets to engineering microbes for the production of valuable chemicals. youtube.com

Development of Novel Isotope Labeling Strategies and Advanced Analytical Tools

The utility of L-ASPARTIC ACID (2,3,3-D3; 15N) is intrinsically linked to the sophistication of the analytical techniques used to detect and quantify it. Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of what can be achieved with stable isotope tracing. chempep.com High-resolution mass spectrometry, for example, allows for the precise determination of the mass and isotopic composition of metabolites, enabling researchers to distinguish between different isotopologues and gain detailed insights into metabolic pathways. nih.govacs.org

Novel isotope labeling strategies are also expanding the scope of metabolic research. Techniques such as site-selective labeling and the use of multiple isotopic tracers in parallel experiments are providing unprecedented levels of detail about metabolic fluxes. chempep.comnih.gov For example, by using a combination of ¹³C- and ¹⁵N-labeled tracers, researchers can simultaneously track the flow of carbon and nitrogen through metabolic networks, providing a more complete picture of cellular metabolism. nih.gov

Furthermore, the development of advanced analytical tools is not limited to instrumentation. Sophisticated software and computational methods are essential for processing the large and complex datasets generated in modern metabolomics experiments. nih.gov These tools help to automate the identification of labeled compounds, correct for natural isotope abundances, and perform complex flux calculations, making stable isotope tracing more accessible and powerful than ever before. nih.gov

Application in Synthetic Biology for Engineered Metabolic Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. L-ASPARTIC ACID (2,3,3-D3; 15N) serves as a critical tool in this field for the rational engineering of metabolic pathways. nih.gov By using this labeled compound as a tracer, synthetic biologists can assess the performance of engineered pathways, identify bottlenecks, and optimize the production of desired compounds. nih.gov

For instance, when engineering a microorganism to produce a valuable chemical derived from aspartate, researchers can feed the cells with L-ASPARTIC ACID (2,3,3-D3; 15N) and track its conversion to the target product. This allows for the precise quantification of flux through the engineered pathway and helps to identify any competing pathways that might be diverting the flow of metabolites. nih.gov This information is crucial for making targeted genetic modifications to improve the efficiency and yield of the production process. researchgate.net

The application of isotope tracing in synthetic biology extends beyond pathway optimization. It can also be used to study the effects of synthetic genetic circuits on host cell metabolism and to ensure that the engineered organism is robust and stable. As synthetic biology continues to advance, the ability to precisely monitor and control metabolic fluxes using tools like L-ASPARTIC ACID (2,3,3-D3; 15N) will become increasingly important.

Uncovering Uncharacterized Metabolic Pathways and Regulatory Networks with High Resolution

Despite decades of research, our knowledge of metabolic networks is far from complete. nih.govacs.org Stable isotope tracing with compounds like L-ASPARTIC ACID (2,3,3-D3; 15N) is a powerful approach for discovering and elucidating novel metabolic pathways and their regulatory mechanisms. nih.govpnas.org By tracking the fate of the labeled atoms, researchers can identify previously unknown biochemical transformations and connections within the metabolic network. nih.gov

High-resolution metabolic flux analysis, enabled by advanced analytical techniques and computational modeling, allows for the precise quantification of reaction rates throughout the metabolic network. nih.gov This can reveal unexpected metabolic activities and provide insights into how metabolism is regulated at a systemic level. For example, the discovery of a previously uncharacterized pathway could lead to the identification of new enzymes and genes, expanding our fundamental understanding of biology. nih.gov

The ability to uncover novel metabolic pathways has significant implications for various fields. In medicine, it could lead to the discovery of new therapeutic targets for metabolic diseases. In biotechnology, it could open up new possibilities for the bio-based production of chemicals and fuels. As we continue to explore the vast and complex world of metabolism, L-ASPARTIC ACID (2,3,3-D3; 15N) and other stable isotope tracers will undoubtedly play a key role in illuminating the unknown corners of the metabolic map.

Q & A

Basic Research Questions

Q. How is L-Aspartic Acid (2,3,3-D3; 15N) synthesized with high isotopic purity, and what quality controls are essential?

  • Methodology : Synthesis involves deuterium labeling at C2 and C3 positions via hydrogen-deuterium exchange reactions under controlled pH and temperature, coupled with 15N incorporation via enzymatic transamination using 15N-enriched ammonium salts. Purification steps include ion-exchange chromatography and recrystallization to achieve >98% isotopic purity. Quality control requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional specificity .

Q. What analytical techniques are recommended for verifying isotopic labeling in L-Aspartic Acid (2,3,3-D3; 15N)?

  • Methodology :

  • NMR Spectroscopy : 2H-NMR detects deuterium incorporation at C2 and C3, while 15N-NMR confirms nitrogen labeling. Chemical shift deviations (e.g., ~1.5 ppm for 15N) distinguish labeled vs. unlabeled species .
  • High-Resolution Mass Spectrometry (HRMS) : Isotopic peaks (e.g., m/z 136.12 for C4H4D3NO4) validate molecular weight accuracy. Fragmentation patterns confirm deuterium placement .

Q. How is L-Aspartic Acid (2,3,3-D3; 15N) quantified in biological matrices like serum or tissue homogenates?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with isotope dilution. A stable isotope internal standard (e.g., 13C4-L-Aspartic Acid) compensates for matrix effects. Multiple reaction monitoring (MRM) transitions (e.g., m/z 134→88 for the labeled compound) enhance specificity. Validation includes spike-recovery tests (85–115% recovery) and linearity checks (R² > 0.99) .

Advanced Research Questions

Q. How does isotopic labeling influence computational modeling of L-Aspartic Acid’s molecular structure and dynamics?

  • Methodology :

  • Quantum Mechanical Calculations : Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) models assess isotopic effects on bond lengths and vibrational frequencies. For example, deuterium substitution reduces C-D stretching frequencies by ~25% compared to C-H, impacting entropy calculations .
  • Molecular Dynamics (MD) Simulations : Compare solvation free energy and hydrogen-bonding networks of deuterated vs. non-deuterated forms in aqueous systems. Isotopic mass differences alter diffusion coefficients, requiring adjusted force fields .

Q. What experimental design considerations are critical for metabolic flux analysis using L-Aspartic Acid (2,3,3-D3; 15N) as a tracer?

  • Methodology :

  • Tracer Administration : Use pulse-chase protocols with timed sampling (e.g., 0, 15, 30, 60 min) to track incorporation into urea cycle intermediates or aspartate-derived neurotransmitters.
  • Isotopomer Analysis : Gas chromatography-MS (GC-MS) quantifies 15N enrichment in metabolites like citrulline or glutamate. Correct for natural abundance 15N (0.37%) and isotopic dilution via kinetic modeling .
  • Control Experiments : Include unlabeled aspartate controls to distinguish tracer-derived signals from endogenous pools .

Q. How can researchers resolve contradictions in data from isotope tracer studies involving L-Aspartic Acid (2,3,3-D3; 15N)?

  • Methodology :

  • Source Identification : Check for isotopic dilution (e.g., unlabeled aspartate in media) or cross-contamination via LC-MS/MS.
  • Metabolic Branching Analysis : Use 13C-glucose co-tracers to differentiate aspartate contributions to the TCA cycle vs. nucleotide synthesis.
  • Statistical Validation : Apply principal component analysis (PCA) to isolate confounding variables (e.g., cell line heterogeneity) .

Q. What role does L-Aspartic Acid (2,3,3-D3; 15N) play in studying prebiotic chemistry under gamma radiation?

  • Methodology :

  • Radiolysis Experiments : Irradiate aqueous solutions or montmorillonite-adsorbed aspartate with 60Co gamma rays (dose: 1–10 kGy). Analyze degradation products (e.g., β-alanine, succinic acid) via HPLC-UV.
  • Isotopic Tracking : Compare deuterium retention in irradiated vs. non-irradiated samples to assess radiation-induced bond cleavage. Adsorption on montmorillonite reduces decomposition by 30–50%, mimicking prebiotic mineral protection .

Methodological Reference Table

TechniqueApplication ExampleKey ParametersEvidence Source
2H/15N-NMR Confirm deuterium and 15N labeling positionsChemical shifts: δ 2H ~2.5 ppm, δ 15N ~30 ppm
HRMS Validate isotopic purityMass accuracy < 2 ppm; isotopic pattern match
LC-MS/MS Quantify tracer in biological samplesMRM transitions; LOD < 0.1 ng/mL
MP2 Computational Model isotopic effects on structureBond length deviation: ±0.02 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.